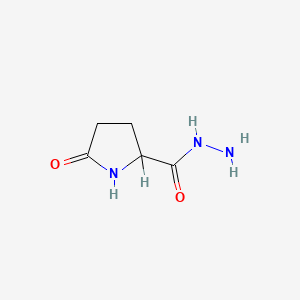
(chloromethoxy)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethoxy)cyclopentane is an organic compound with the molecular formula C₆H₁₁ClO It is a derivative of cyclopentane, where one of the hydrogen atoms is replaced by a chloromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Chloromethoxy)cyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with thionyl chloride to form cyclopentyl chloride, which is then reacted with sodium methoxide to yield this compound. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (Chloromethoxy)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form cyclopentyl methanol.
Oxidation Reactions: The compound can be oxidized to form cyclopentanone derivatives.
Reduction Reactions: Reduction of this compound can yield cyclopentyl methanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Cyclopentyl methanol.
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentyl methanol.
Aplicaciones Científicas De Investigación
(Chloromethoxy)cyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (chloromethoxy)cyclopentane involves its interaction with specific molecular targets. For instance, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The exact pathways and molecular targets depend on the specific reaction and conditions.
Comparación Con Compuestos Similares
(Chloromethoxy)cyclopentane can be compared with other similar compounds, such as:
Cyclopentyl chloride: Similar in structure but lacks the methoxy group.
Cyclopentyl methanol: The hydroxyl group replaces the chlorine atom.
Cyclopentanone: An oxidized form of cyclopentane with a carbonyl group.
Uniqueness: The presence of both chlorine and methoxy groups in this compound imparts unique reactivity and properties, making it a valuable compound for various chemical transformations and applications.
Propiedades
Número CAS |
68060-41-3 |
|---|---|
Fórmula molecular |
C6H11ClO |
Peso molecular |
134.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



